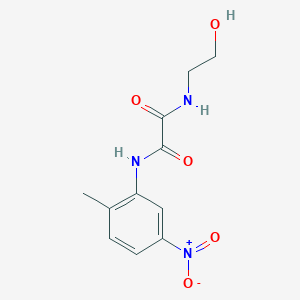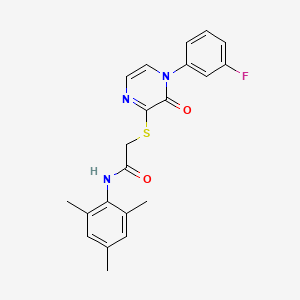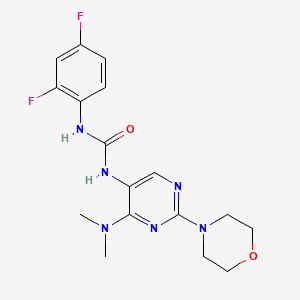
1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4), where R1 to R4 are organic groups or hydrogen. The presence of the difluorophenyl group suggests that it has aromatic properties, and the dimethylamino group indicates basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group. The specific isocyanate and amine used would depend on the desired R groups in the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The difluorophenyl group would contribute to the aromaticity of the molecule, while the dimethylamino and morpholinopyrimidinyl groups would add basicity and potentially steric hindrance .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis under acidic or basic conditions. The difluorophenyl group might undergo electrophilic aromatic substitution, and the dimethylamino group could potentially undergo reactions typical of amines .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activity : A study by Venkateshwarlu et al. (2014) discusses the synthesis of O-Mannich bases of dihydropyrimidinones, including compounds similar to the specified chemical, and their evaluation for in vitro and in vivo antitumor activities. This research highlights the potential of these compounds in cancer treatment (Venkateshwarlu, Chakradar Rao, Reddy, & Narasimha Reddy, 2014).
Synthesis and Chemical Properties : The work of Bonacorso et al. (2003) focuses on the synthesis of a series of pyrimidinones by reacting certain ketones with urea. This type of chemical reaction is crucial for creating a variety of compounds with potential pharmacological applications (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Apoptosis Induction in Cancer Cells : Gil et al. (2021) investigated a phenoxypyrimidine urea derivative's effects on non-small cell lung cancer cells. Their findings revealed that this compound induces apoptosis and autophagy in cancer cells, indicating its potential as a therapeutic agent (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).
Inhibition of Tyrosine Kinase : A study by Thompson et al. (2000) showed that derivatives of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, similar to the specified chemical, can inhibit the FGF receptor-1 tyrosine kinase. This finding is significant for developing antiangiogenesis agents for cancer treatment (Thompson et al., 2000).
Anti-Chronic Myeloid Leukemia Activity : Li et al. (2019) synthesized a series of urea receptor tyrosine kinase inhibitors that showed potent activity against human chronic myeloid leukemia cell line K562. This research contributes to developing new treatments for chronic myeloid leukemia (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Synthesis of Dihydropyrimidinone Derivatives : Bhat et al. (2018) conducted a study on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized via a Biginelli synthesis, indicating their importance in pharmaceutical chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-13-4-3-11(18)9-12(13)19/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPIIKBDUFGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


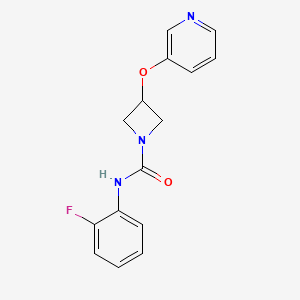

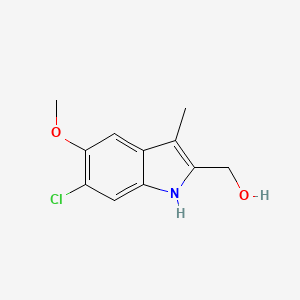

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2674648.png)
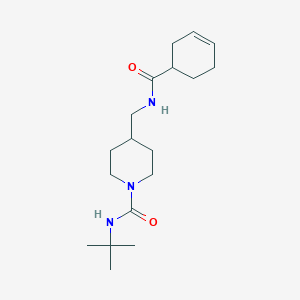
![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)
